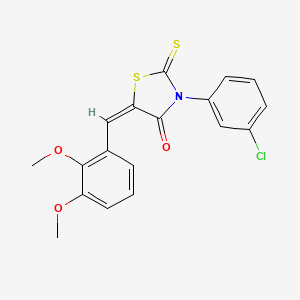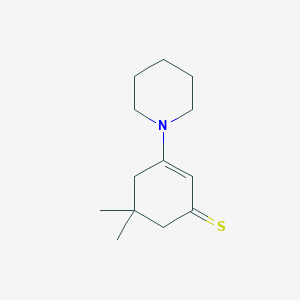![molecular formula C27H38N2O3 B11696905 4-tert-butyl-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11696905.png)
4-tert-butyl-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a tert-butyl group, a phenoxyacetyl group, and a benzohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide typically involves the following steps:
-
Formation of the Phenoxyacetyl Intermediate: : The reaction begins with the preparation of the phenoxyacetyl intermediate. This is achieved by reacting 4-(2,4,4-trimethylpentan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a low temperature to prevent side reactions.
-
Formation of the Benzohydrazide Intermediate: : The next step involves the preparation of the benzohydrazide intermediate. This is done by reacting 4-tert-butylbenzoic acid with hydrazine hydrate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the hydrazide.
-
Coupling Reaction: : The final step involves the coupling of the phenoxyacetyl intermediate with the benzohydrazide intermediate. This is achieved by reacting the two intermediates in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at room temperature.
Industrial Production Methods
The industrial production of 4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide follows similar steps as the laboratory synthesis but on a larger scale. The reactions are carried out in large reactors, and the intermediates are purified using techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: The major products formed are oxides of the original compound.
Reduction: The major products formed are amines.
Substitution: The major products formed depend on the nature of the substituent introduced.
科学研究应用
4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide can be compared with other similar compounds, such as:
4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a hydrazide group.
4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide: This compound has a similar structure but contains an amide group instead of a hydrazide group.
The uniqueness of 4-tert-butyl-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties.
属性
分子式 |
C27H38N2O3 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC 名称 |
4-tert-butyl-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]benzohydrazide |
InChI |
InChI=1S/C27H38N2O3/c1-25(2,3)18-27(7,8)21-13-15-22(16-14-21)32-17-23(30)28-29-24(31)19-9-11-20(12-10-19)26(4,5)6/h9-16H,17-18H2,1-8H3,(H,28,30)(H,29,31) |
InChI 键 |
GOEYPSJIJVQSCX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate](/img/structure/B11696822.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11696830.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
![2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11696832.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696841.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11696844.png)
![4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)

![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696888.png)

![5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696895.png)
![2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B11696901.png)

